Magnesium propane chloride

Regioselective metalation Halogen–magnesium exchange Arylmagnesium intermediates

Magnesium propane chloride, systematically referred to as isopropylmagnesium chloride (i-PrMgCl, CAS 1068-55-9), is a sterically hindered, branched secondary-alkyl Grignard reagent of the organomagnesium chloride class. Its molecular formula is C₃H₇ClMg with a molecular weight of 102.84 g·mol⁻¹, and it is commercially supplied as a solution in tetrahydrofuran or diethyl ether.

Molecular Formula C3H7ClMg
Molecular Weight 102.84 g/mol
Cat. No. B12442498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium propane chloride
Molecular FormulaC3H7ClMg
Molecular Weight102.84 g/mol
Structural Identifiers
SMILESCC[CH2-].[Mg+2].[Cl-]
InChIInChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
InChIKeyRYEXTBOQKFUPOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Propane Chloride (Isopropylmagnesium Chloride) – Procurement & Selection Overview for Organometallic Synthesis


Magnesium propane chloride, systematically referred to as isopropylmagnesium chloride (i-PrMgCl, CAS 1068-55-9), is a sterically hindered, branched secondary-alkyl Grignard reagent of the organomagnesium chloride class [1]. Its molecular formula is C₃H₇ClMg with a molecular weight of 102.84 g·mol⁻¹, and it is commercially supplied as a solution in tetrahydrofuran or diethyl ether [1][2]. The compound serves a dual functional role: it acts as both a nucleophilic isopropyl anion equivalent for carbonyl additions and as a selective metalating agent via halogen–magnesium exchange, particularly when used as the LiCl-adducted 'Turbo Grignard' variant (i-PrMgCl·LiCl) [2][3].

Why In-Class Grignard Reagents Cannot Directly Replace Magnesium Propane Chloride in Regioselective Metalation and Cross-Coupling


Grignard reagents are not functionally interchangeable; the steric and electronic profile of the alkyl ligand directly governs reaction chemoselectivity, aggregation state, and by-product formation . The branched isopropyl group in magnesium propane chloride (i-PrMgCl) imposes a greater steric demand (Es parameter) than linear n-alkyl Grignards such as n-PrMgCl or n-BuMgCl, which has been quantitatively demonstrated to alter rate constants in nucleophilic additions [1]. Furthermore, in halogen–magnesium exchange reactions, the use of i-PrMgCl suppresses competing Wurtz coupling and gaseous by-product formation relative to less-hindered or more reactive organolithium alternatives [2]. Generic substitution with a linear Grignard or a simple organolithium reagent would compromise regiochemical fidelity, functional group tolerance, and process scalability [2][3].

Quantitative Differential Evidence for Magnesium Propane Chloride vs. Linear and Alternative Grignard/Arylmetal Reagents


Regioselective Halogen–Metal Exchange: i-PrMgCl vs. n-BuLi in 1,2-Dibromoarene Functionalization

In halogen–metal exchange on 3-substituted 1,2-dibromoarenes, isopropylmagnesium chloride delivers predominantly the 2-position exchange product, generating 2-substituted 5-bromobenzoic acids in good yields across eleven substrate examples [1]. This contrasts with organolithium reagents (e.g., n-BuLi), which require cryogenic temperatures and promote benzyne side-pathways [1][2]. The resulting arylmagnesium intermediate from i-PrMgCl exhibits higher thermodynamic stability, enabling reaction at non-cryogenic temperatures while preserving sensitive functional groups including esters and nitriles [1][3].

Regioselective metalation Halogen–magnesium exchange Arylmagnesium intermediates

Kumada Coupling Regioregularity Control: i-PrMgCl Achieves >99% Head-to-Tail Linkage in Polythiophene Synthesis

In the Grignard metathesis (GRIM) polymerization of 2,5-dibromo-3-alkylthiophenes, isopropylmagnesium chloride undergoes halogen–metal exchange with 85% conversion and a 90:10 regioselectivity ratio favoring the less-hindered 5-position [1]. Subsequent nickel-catalyzed Kumada coupling yields poly(3-alkylthiophene) with >99% head-to-tail (HT) regioregularity [1][2]. When the less sterically demanding n-propylmagnesium chloride or other linear Grignards are employed as alternatives, the regioselectivity degrades and the HT regioregularity of the resulting polymer drops, compromising electronic properties (e.g., conductivity, band gap) [2].

Grignard metathesis polymerization Regioregular polythiophene Kumada cross-coupling

Kinetic Differentiation: Rate Constants of i-PrMgCl vs. n-BuMgCl in Alkoxysilane Additions Scale with Steric Bulk

Pseudo-first-order rate constants were determined for the reaction of isopropylmagnesium chloride and n-butylmagnesium chloride with alkyltriethoxysilanes (RSi(OEt)₃) in diethyl ether [1]. The rate constants for i-PrMgCl were systematically lower than those of n-BuMgCl, correlating quantitatively with the larger steric parameter Es of the isopropyl substituent [1]. This kinetic differentiation is predictive: the reduced nucleophilic addition rate of i-PrMgCl translates to superior chemoselectivity in substrates bearing multiple electrophilic sites, where the less-hindered n-BuMgCl would exhibit uncontrolled reactivity [1][2].

Kinetic analysis Steric parameters Organomagnesium reactivity

Physicochemical Differentiation: i-PrMgCl Density (0.975 g/mL) vs. n-PrMgCl Density (0.827–0.896 g/mL) Enables Distinct Handling and Formulation Profiles

Commercial solutions of the two isomeric magnesium propane chlorides exhibit a measurable density difference relevant to gravimetric dispensing and biphasic process design. Isopropylmagnesium chloride solution (CAS 1068-55-9) is reported with a density of 0.975 g/mL at 25 °C [1], while n-propylmagnesium chloride solution (CAS 2234-82-4) has a density of 0.827–0.896 g/mL at 25 °C depending on solvent and concentration . This ~0.08–0.15 g/mL differential is significant for automated liquid handling systems where density calibration directly impacts stoichiometric accuracy.

Physical property comparison Grignard solution density Solvent selection

Reduced Side-Product Formation: i-PrMgCl/LiCl Turbo Grignard Delivers Higher Conversion and Less Gas Evolution than Unmodified RMgCl in Br/Mg Exchange

In competitive bromine–magnesium exchange reactions, the use of i-PrMgCl/LiCl (Turbo Grignard) resulted in higher conversions and substantially less gaseous side-product evolution compared to i-PrMgCl alone or traditional RMgX reagents [1]. The LiCl additive suppresses the competing Wurtz-type coupling that generates volatile hydrocarbons, a critical safety and yield consideration for pilot-plant and production-scale operations [1]. A representative exchange on a quinoline substrate using i-PrMgCl·LiCl followed by electrophilic quench with ethyl cyanoformate gave the functionalized product in 92% isolated yield at −78 °C [2].

Turbo Grignard Halogen–magnesium exchange efficiency Scale-up safety

Functional Group Tolerance Under Non-Cryogenic Conditions: i-PrMgCl Exchanges I/Br in the Presence of Esters and Nitriles at Ambient Temperature

Iodo- and bromoaromatics bearing acid-sensitive carboxylic ester and cyano substituents underwent selective halide–magnesium exchange using isopropylmagnesium chloride at ambient temperature when complexed with bis[2-(N,N-dimethylamino)ethyl] ether [1]. The resulting functionalized arylmagnesium reagents were subsequently reacted with trimethylborate to afford arylboronic acids in good to excellent yields [1]. Turbo Grignard solutions (i-PrMgCl·LiCl) further extend this tolerance to substrates containing CO₂R, CN, OMe, and additional halogen moieties .

Functional group compatibility Ambient-temperature metalation Chemoselective Grignard

Evidence-Backed Application Scenarios for Magnesium Propane Chloride in Research and Industrial Procurement


Regioselective Synthesis of Polyhalogenated Arene Building Blocks for Medicinal Chemistry

Procurement of isopropylmagnesium chloride is indicated when synthetic routes require selective halogen–metal exchange on 1,2-dibromoarenes bearing electron-withdrawing or coordinating substituents. As demonstrated by Menzel et al. (2006), i-PrMgCl achieves predominant 2-position exchange across eleven substrate examples, generating 2-substituted 5-bromobenzoic acids in good yields [1]. This regioselectivity, combined with the higher thermodynamic stability of the resulting arylmagnesium intermediate, enables sequential functionalization of polyhalogenated cores without benzyne side-reactions—a key requirement in fragment-based drug discovery and SAR exploration [1][2].

GRIM Polymerization for Regioregular Conductive Polymers and Organic Electronics

In the manufacture of regioregular poly(3-alkylthiophene) (P3AT) semiconductors, i-PrMgCl is the preferred Grignard reagent for the Grignard metathesis (GRIM) polymerization step. The reagent provides 85% conversion in the halogen–metal exchange and a 90:10 regioselectivity ratio favoring the 5-position of the thiophene monomer, ultimately yielding polymer with >99% head-to-tail regioregularity [1]. This level of structural precision is essential for achieving high charge-carrier mobility in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Substitution with a linear Grignard degrades regioregularity below the 95% threshold, directly compromising device performance [1][2].

Ambient-Temperature Preparation of Functionalized Arylboronic Acids for Suzuki Coupling Cascades

For process routes employing sequential Suzuki–Miyaura couplings, i-PrMgCl enables the non-cryogenic conversion of iodo- and bromoaromatics bearing ester or nitrile substituents into the corresponding arylboronic acids via halogen–magnesium exchange followed by trimethylborate quench [1]. This eliminates the need for −78 °C lithiation conditions, reducing process energy costs and expanding reactor compatibility. The method has been validated across a range of sensitive substrates and is directly scalable to pilot-plant operation [1][2].

Scale-Up Bromine–Magnesium Exchange with Minimized By-Product Gas Evolution Using Turbo Grignard

Industrial procurement should specify the i-PrMgCl·LiCl Turbo Grignard formulation for kilogram-scale or larger halogen–magnesium exchange processes. Comparative studies by Hauk et al. (2006) demonstrate that the LiCl-adducted reagent delivers higher conversion while substantially suppressing gaseous hydrocarbon by-products from competing Wurtz coupling [1]. This directly reduces reactor headspace pressure hazards and simplifies off-gas treatment requirements during scale-up. Representative heterocyclic exchanges proceed in >90% isolated yield, underscoring the formulation's suitability for late-stage pharmaceutical intermediate manufacture [1][2].

Quote Request

Request a Quote for Magnesium propane chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.